Permethyl-1-carbadodecaborate,cesiumsalt
Description
Permethyl-1-carbadodecaborate, cesium salt (CAS 176099-33-5, molecular formula C₁₃H₃₆B₁₁·Cs) is a cesium salt of a permethylated carbadodecaborate anion. Its IUPAC name is cesium 1-carba-closo-dodecaborate with all boron vertices substituted by methyl groups (CH₃) . This compound belongs to the carborane family, characterized by a closo-dodecaborate cage structure (CB₁₁H₁₂⁻) modified with alkyl substituents. The cesium counterion enhances its solubility in polar solvents and stabilizes the anionic boron cluster.
Properties
CAS No. |
176099-33-5 |
|---|---|
Molecular Formula |
C14H22N4O5 |
Synonyms |
Permethyl-1-carbadodecaborate,cesiumsalt |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Differences
The primary distinction between Permethyl-1-carbadodecaborate, cesium salt and related compounds lies in substituent patterns, counterions, and boron cage modifications. Below is a comparative analysis:
Table 1: Key Comparative Features
Key Observations :
Substituent Effects :
- Permethyl-1-carbadodecaborate ’s methyl groups confer significant hydrophobicity, reducing reactivity with nucleophiles and enhancing thermal stability compared to hydrogenated analogs like cesium dodecahydrocarbadodecaborate (CAS 12008-75-2) .
- Chlorinated derivatives (e.g., N-Butylpyridinium undecachlorocarbadodecaborate) exhibit higher electrophilicity due to electron-withdrawing Cl substituents, making them suitable for halogenation reactions .
Cation Influence: Cesium (Cs⁺) in Permethyl-1-carbadodecaborate provides high ionic conductivity and solubility in polar solvents. In contrast, N-Butylpyridinium⁺ introduces ionic liquid-like properties, enabling use in non-aqueous catalytic systems .
Boron Cage Modifications :
- Metallaborates like meta-COSAN incorporate transition metals (e.g., cobalt) into the boron framework, enabling redox activity and magnetic properties absent in purely organic carboranes .
Spectral and Physical Properties
- Permethyl-1-carbadodecaborate : Methyl groups produce distinct ¹H and ¹³C NMR signals (δ ~1.5–2.5 ppm for CH₃) and IR stretches (C-H ~2900 cm⁻¹). Its permethylation likely raises the melting point compared to hydrogenated analogs, though exact data are unavailable .
- Cesium dodecahydrocarbadodecaborate : Exhibits characteristic B-H vibrations in IR (2500 cm⁻¹) and ¹¹B NMR signals (δ ~-10 to -30 ppm) .
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